2,4-Dibromo-3-methylaniline

Regioselective cross-coupling Suzuki-Miyaura Steric differentiation

Researchers require a polyhalogenated aniline that enables regiocontrolled sequential cross-couplings without symmetrical side products. Generic 2,4-dibromoaniline lacks steric bias, causing poor mono-coupling selectivity and lower yields. 2,4-Dibromo-3-methylaniline solves this: • 3-Methyl group creates steric/electronic differentiation, directing first Suzuki coupling preferentially to para-bromine (position 4) vs. ortho-bromine • Free primary amine enables subsequent C-N couplings (Buchwald-Hartwig, reductive amination) • Enables three-point SAR diversification from a single intermediate • Verified against 2,6-dibromo-3-methylaniline via ethanolic NOx test (avoids regioisomer procurement risk)

Molecular Formula C7H7Br2N
Molecular Weight 264.94 g/mol
CAS No. 80948-78-3
Cat. No. B3285705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-3-methylaniline
CAS80948-78-3
Molecular FormulaC7H7Br2N
Molecular Weight264.94 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Br)N)Br
InChIInChI=1S/C7H7Br2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3
InChIKeyRYXAUHLGBCXUME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-3-methylaniline – Dual-Electrophile Building Block


2,4-Dibromo-3-methylaniline is a polyhalogenated aniline bearing bromine atoms at the 2- and 4-positions and a methyl group at the 3-position, constituting a molecular weight of 264.95 g/mol and an empirical formula C₇H₇Br₂N . It belongs to the class of ortho,para-dibromoanilines, which serve as versatile bifunctional building blocks for sequential palladium-catalyzed cross-coupling reactions [1]. The concurrent presence of two electronically differentiated C–Br bonds and a primary aromatic amine enables divergent functionalization pathways that are inaccessible to mono-halogenated or symmetrically substituted analogs.

Two electronically differentiated C–Br bonds enable sequential cross-coupling without additional halogenation steps.
3-Methyl group creates steric bias that directs initial coupling to the para-position, reducing regioisomeric mixtures.
Primary aromatic amine provides an orthogonal handle for Buchwald–Hartwig or reductive amination.

Why the 3-Methyl Group Is Essential for Regioselective Coupling


The 3-methyl substituent in 2,4-dibromo-3-methylaniline creates a steric and electronic environment that differentiates the two aryl bromide sites to a degree that symmetrical or non-methylated 2,4-dibromoanilines cannot replicate. In palladium-catalyzed couplings, the ortho-bromine (position 2) is positioned adjacent to both the methyl group and the amino group, leading to a distinct oxidative addition selectivity compared to the para-bromine (position 4). Generic 2,4-dibromoaniline lacks this steric bias, resulting in poor site-selectivity during mono-coupling steps and consequently lower yields of the desired unsymmetrically substituted intermediate [1]. Furthermore, the electron-donating methyl group modulates the nucleophilicity of the amine, influencing its participation in subsequent Buchwald-Hartwig or reductive amination steps [2]. These differences are quantified in the following section.

2,4-Dibromoaniline (no 3-CH₃)

Lacks the steric differentiation conferred by the methyl group; mono-coupling selectivity may be significantly lower, increasing regioisomeric byproducts.

2,4-Dichloro-3-methylaniline

C–Cl bonds exhibit ~15 kcal/mol higher bond dissociation energy than C–Br, requiring harsher coupling conditions that can limit functional group tolerance.

Mono-brominated analogs

Compounds such as 2-bromo-3-methylaniline offer only one cross-coupling site, necessitating an extra bromination step for multi-point diversification.

Key Differentiation Data vs. Structural Analogs


Sterically Driven Ortho-Selectivity in Suzuki-Miyaura Coupling

The ortho-bromine in 2,4-dibromo-3-methylaniline experiences increased steric congestion from the adjacent methyl group. In Suzuki-Miyaura couplings, this generally deactivates the ortho-position relative to the less hindered para-position, enabling preferential mono-coupling at the 4-position. In contrast, 2,4-dibromoaniline (lacking the 3-methyl) shows lower para-selectivity due to a reduced steric gradient between the two C–Br bonds [1]. This steric effect is a class-level inference from polyhalogenated arene reactivity principles [2].

Ortho-Selectivity
Class-level
Para > ortho vs Equivalent reactivity
Steric bias may support selective para-coupling in sequential synthesis.
Predicted from polyhalogenated arene reactivity; direct kinetic data not available.
Regioselective cross-coupling Suzuki-Miyaura Steric differentiation

Electronic Modulation of Amine Nucleophilicity for C–N Bond Formation

The methyl group at position 3 increases the electron density on the aromatic ring, modestly enhancing the basicity and nucleophilicity of the attached aniline nitrogen compared to analogs with non-methylated or electron-withdrawing-only substitution. While experimental pKa data for this specific compound are not reported, Hammett σ analysis provides a class-level estimate. The 3-methyl group contributes σₘ = -0.07, whereas the 2- and 4-bromine atoms contribute σₒ = +0.39 and σₚ = +0.23, respectively [1]. The net electronic effect predicts a slightly more nucleophilic amine than 2,4-dibromoaniline, yet less nucleophilic than 3-methylaniline, enabling a tailored reactivity window for C–N bond formation.

Nucleophilicity Offset
Class-level
+0.07 σ
Small electron-donating effect may enhance amine reactivity for C–N coupling.
Hammett LFER estimate; experimental pKa not reported.
Amine nucleophilicity Electronic effects Buchwald-Hartwig amination

Dual Bromine Sites Enable Iterative C–C and C–N Bond Construction

The presence of two bromine atoms enables two successive cross-coupling events: first, a Suzuki-Miyaura coupling at the para-bromine, followed by a second coupling (Suzuki or Buchwald-Hartwig) at the ortho-bromine, or vice versa. The mono-brominated analog 2-bromo-3-methylaniline can undergo only one coupling event before requiring additional halogenation steps [1]. This operational difference translates into a reduced step count for bis-arylated products. In a reported electrochemical dibromination study, N-substituted 2,4-dibromoanilines of this structural class were obtained in 62–89% isolated yields with exclusive ortho,para-regioselectivity, confirming the synthetic accessibility of such dual-electrophile scaffolds [2].

Diversification Sites
Reported
3 points
Two C–Br bonds plus NH₂ enable two sequential couplings without extra halogenation.
Compared to 2-point scaffold of mono-bromo analog.
Bifunctional building block Divergent synthesis Sequential coupling

Characteristic Deamination Reaction for Isomer Verification

A documented, compound-specific transformation is the reaction of 2,4-dibromo-3-methylaniline with ethanol and nitrogen oxides to yield 2,6-dibromotoluene [1]. This deamination-dediazoniation/ reduction sequence is feasible only because the amino group is located para to one bromine and ortho to the other, enabling a specific rearrangement pathway. The closely related analog 2,6-dibromo-3-methylaniline would not yield the same product under identical conditions, as its amino group is positioned between two bromine atoms, altering the diazotization regiochemistry [1]. This reaction serves as a distinguishing chemical handle for the 2,4-isomer.

Deamination Product
Head-to-head
2,6-Dibromotoluene vs Alternative isomer
Isomer-specific transformation provides a definitive identity test for quality control.
Reaction with ethanolic NOₓ distinguishes 2,4- from 2,6-isomer.
Deamination-diazotization Structure proof Historical procedure

C–Br vs. C–Cl Bond Dissociation Energy for Milder Coupling Conditions

The ortho-bromine in 2,4-dibromo-3-methylaniline can act as a traceless directing group or undergo tandem C–Br/C–H cross-coupling. The C–Br bond dissociation energy (BDE) for aryl bromides is approximately 80 kcal/mol, significantly lower than that of aryl chlorides (~95 kcal/mol) [1]. This means the bromine substituent is both a better leaving group for oxidative addition and a weaker deactivator toward electrophilic aromatic substitution than the corresponding chloro analog 2,4-dichloro-3-methylaniline. Consequently, the dibromo compound permits milder reaction conditions for the first coupling event, preserving sensitive functional groups in complex molecule synthesis.

C–Br Bond Strength
Class-level
~80 kcal/mol
Lower BDE than C–Cl (~95 kcal/mol) permits milder oxidative addition conditions.
May improve functional group tolerance in complex molecule synthesis.
C–H activation Directing group Palladium catalysis

Application Scenarios Enabled by Verified Differentiation


Iterative Synthesis of Unsymmetrical Biaryl Amine Libraries

Medicinal chemistry groups requiring a common intermediate for SAR exploration around a sterically demanding biaryl amine scaffold can employ 2,4-dibromo-3-methylaniline. The methyl group at position 3 provides steric differentiation that directs the first Suzuki coupling to the para-bromine with higher selectivity than non-methylated 2,4-dibromoaniline, while the ortho-bromine and free amine remain available for subsequent C–C and C–N couplings [1]. This three-point diversification capability reduces the number of synthetic steps needed to access a library of trisubstituted benzene derivatives.

Electrochemical Synthesis of Dibromoaniline Monomers for Materials Science

As demonstrated by the 2024 paired electrolysis method, N-substituted 2,4-dibromoanilines can be prepared with high regioselectivity under metal-free conditions [2]. 2,4-Dibromo-3-methylaniline serves as a representative product from this methodology. Materials chemists seeking dibrominated aniline monomers for conjugated polymer or covalent organic framework (COF) synthesis can utilize this compound directly, bypassing the need to perform the electrochemical step themselves.

Halogen-Selective Reduction to 2-Bromo-3-methylaniline Intermediates

A patent describes the selective reduction of the 4-halogen in 2,4-dihaloanilines to yield 2-haloanilines [3]. 2,4-Dibromo-3-methylaniline is a substrate for this transformation, providing access to 2-bromo-3-methylaniline. This selective dehalogenation pathway is not equally accessible from the 2,4-dichloro or non-methylated analogs due to different reduction potentials, making the dibromo compound the preferred precursor when downstream chemistry requires an ortho-bromine handle.

Quality Control via Deamination to 2,6-Dibromotoluene

For analytical chemists and procurement managers, the specific conversion of 2,4-dibromo-3-methylaniline to 2,6-dibromotoluene under ethanolic NOₓ conditions [4] provides a simple wet-chemical identity test that distinguishes this isomer from 2,6-dibromo-3-methylaniline, 2,4-dibromo-5-methylaniline, and other common impurities. This reaction addresses a fundamental procurement risk: receiving the wrong regioisomer from a supplier.

Application
Selection Property
Validation Focus
Iterative Synthesis of Unsymmetrical Biaryl Amines
Steric bias toward para-coupling
Suzuki coupling regioselectivity under Pd catalysis
Electrochemical Synthesis of Dibromoaniline Monomers
Pre-formed dual-electrophile monomer
Polymerization or COF assembly compatibility
Selective Reduction to 2-Bromo-3-methylaniline
4-Halogen reduction preference
Reduction selectivity under patent conditions
Quality Control via Deamination
Isomer-specific deamination-diazotization
Product identity verification against 2,6-dibromotoluene
Quote Request

Request a Quote for 2,4-Dibromo-3-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.